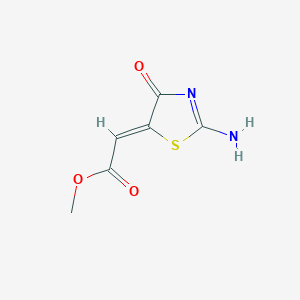

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

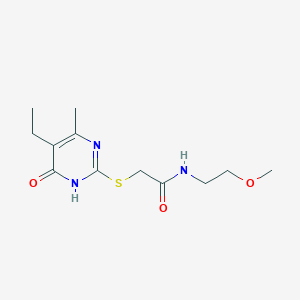

“(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” is a chemical compound that has been synthesized in various studies . It is a derivative of 2-imino-4-oxothiazolidin-5-ylidene acetates, which have been synthesized via a substitution dependent cyclization sequence under catalyst-free conditions at ambient temperature .

Synthesis Analysis

The synthesis of this compound has been achieved through a green and efficient method. This involves stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This reaction performs well at mild conditions to give the products in quantitative yields for a broad scope of substrates .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The structure has been resolved by single-crystal X-ray analysis .Chemical Reactions Analysis

The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates, including “this compound”, proceeds via an addition reaction followed by cyclization . This reaction is promoted by ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated the stereoselective synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, showcasing significant broad anticancer activity against various cancer cell lines, including leukemia and colon cancers. The structural confirmation was through spectroscopic data and single-crystal X-ray analyses, underscoring the potential of these compounds in anticancer applications (Hassan et al., 2020).

Efficient Synthesis Techniques

A catalyst-free, green, and efficient method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives has been developed, showcasing a regioselective synthesis that offers a novel approach to creating these compounds under ambient conditions. This method emphasizes the role of electronic substituents in directing the regiocyclization, providing a streamlined pathway for producing these derivatives (Wagh et al., 2015).

Novel Synthesis Approaches

Research into the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate has led to the novel synthesis of (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate. This method highlights the intricacies of nucleophilic addition on the C/C triple bond of dimethyl acetylenedicarboxylate, paving the way for innovative production techniques of these compounds (Hassan et al., 2012).

Antifibrotic and Anticancer Potential

The synthesis and evaluation of amino(imino)thiazolidinone derivatives have shown significant antifibrotic and anticancer activities, utilizing a one-pot three-component reaction. These compounds present a promising avenue for developing novel treatments for fibrotic diseases and cancer, with certain derivatives exhibiting comparable effects to established treatments like Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).

Wirkmechanismus

Target of Action

The primary target of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in coronavirus replication, making it an important target for COVID-19 antiviral drug design .

Mode of Action

The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates proceeds via an addition reaction followed by cyclization . The amine substituent on both sides of the thiourea moiety plays a significant role in the regioselectivity of the products .

Action Environment

The synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, including this compound, can be achieved under catalyst-free conditions by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This suggests that the compound can be synthesized in a variety of environmental conditions, which may influence its action, efficacy, and stability.

Zukünftige Richtungen

The future directions for research on “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” could include exploring its potential applications in various fields such as drug design, given that both symmetrical and asymmetrical thiourea derivatives represent a class of significant compounds in drug design . Further studies could also focus on optimizing the synthesis process and exploring the compound’s physical and chemical properties in more detail.

Eigenschaften

IUPAC Name |

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCXPYWDNQVEC-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)N=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)